molecular formula C13H14N2O2 B2947916 Indolizin-2-yl(morpholin-4-yl)methanone CAS No. 1189657-60-0

Indolizin-2-yl(morpholin-4-yl)methanone

Cat. No. B2947916
CAS RN: 1189657-60-0
M. Wt: 230.267
InChI Key: HTCBJVXNDHNHEL-UHFFFAOYSA-N
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Description

Indolizin-2-yl(morpholin-4-yl)methanone is a compound that contains an indolizine and a morpholine group. Indolizine is a heterocyclic compound that is one of the isomers of indole . Morpholine is a common organic solvent used in chemical reactions .


Synthesis Analysis

The synthesis of indolizines has been studied extensively. Classical methodologies such as Scholtz or Chichibabin reactions have been used . New strategies have also been revealed, such as transition metal-catalyzed reactions and approaches based on oxidative coupling .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the morpholine ring often adopts a chair conformation . The indolizine group serves as a precursor for widespread indolizidine alkaloids .


Chemical Reactions Analysis

The chemical reactions involving indolizines are diverse. For example, the synthesis of π-expanded indolizines starting from 2-(quinolin-2-yl)acetates and nitroolefins in the presence of cerium(III) salt has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of indolizines and morpholines can vary widely depending on the specific substituents present in the molecule. For example, morpholines are often used as solvents due to their polar nature .

Safety and Hazards

The safety and hazards associated with indolizines and morpholines can also vary widely. For example, some morpholines can cause skin irritation and serious eye irritation .

Future Directions

Future research could focus on the synthesis of new indolizine derivatives and their potential applications. For example, recent advances in the synthesis of indolizines have sparked the discovery of completely new pathways .

properties

IUPAC Name

indolizin-2-yl(morpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(14-5-7-17-8-6-14)11-9-12-3-1-2-4-15(12)10-11/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCBJVXNDHNHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholine-4-carbonyl)indolizine

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